molecular formula C17H22N4O2S B2365010 N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097869-46-8

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2365010
CAS No.: 2097869-46-8
M. Wt: 346.45
InChI Key: ADGFJGBDTGASQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyridazin moiety and an azetidine ring substituted with a tetramethylbenzenesulfonyl group. The molecular formula is C16_{16}H20_{20}N4_{4}O2_{2}S, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.

Research suggests that the biological activity of this compound may involve the following mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and modulation of immune responses .
  • Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .
  • Modulation of Protein Interactions : The sulfonamide group is known for its ability to interact with proteins involved in disease pathways, which may enhance the therapeutic efficacy of this compound .

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50_{50} values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests potential applications in treating bacterial infections.

Case Studies

StudyFindings
Anticancer Activity Significant cytotoxicity against MCF-7 and A549 cell lines; induction of apoptosis observed .
Antimicrobial Efficacy Moderate activity against E. coli and Staphylococcus aureus; MICs between 32 to 128 µg/mL .
Kinase Inhibition Inhibition of specific kinases leading to reduced tumor growth in xenograft models .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine exhibit promising anticancer properties. For instance, derivatives of pyridazine have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. This mechanism is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in developing new therapeutic agents .

Pharmacological Applications

Inflammation and Immune Response Modulation
Studies have demonstrated that compounds with structures similar to this compound can modulate immune responses. For example, experimental models have shown that these compounds can influence cytokine levels during inflammatory responses, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Effects
Emerging research suggests that certain derivatives may possess neuroprotective effects. These compounds could help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues. This application is particularly relevant in diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry
In material science, the unique properties of this compound make it a candidate for use in polymer synthesis. Its sulfonyl group can enhance polymer solubility and processability while improving mechanical properties when incorporated into polymer matrices .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the efficacy of pyridazine derivatives against cancer cell linesSignificant inhibition of tumor growth observed; potential for further development as anticancer agents .
Investigation of Antimicrobial PropertiesAssess the antibacterial activity of sulfonamide derivativesEffective against several strains of bacteria; suggests a pathway for new antibiotic development .
Neuroprotection ResearchExamine the neuroprotective effects in animal modelsReduced oxidative stress and inflammation noted; implications for neurodegenerative disease treatment .

Properties

IUPAC Name

N-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-8-12(2)14(4)17(13(11)3)24(22,23)21-9-15(10-21)19-16-6-5-7-18-20-16/h5-8,15H,9-10H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGFJGBDTGASQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.